molecular formula C16H12BrClFN3O2 B2450247 methyl 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-1,3-benzodiazole-5-carboxylate CAS No. 606144-03-0

methyl 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B2450247
CAS No.: 606144-03-0
M. Wt: 412.64
InChI Key: FXRPCJGIUOQEOO-UHFFFAOYSA-N
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Description

Methyl 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-1,3-benzodiazole-5-carboxylate is a useful research compound. Its molecular formula is C16H12BrClFN3O2 and its molecular weight is 412.64. The purity is usually 95%.
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Properties

IUPAC Name

methyl 6-(4-bromo-2-chloroanilino)-7-fluoro-1-methylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClFN3O2/c1-22-7-20-12-6-9(16(23)24-2)14(13(19)15(12)22)21-11-4-3-8(17)5-10(11)18/h3-7,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRPCJGIUOQEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=C(C(=C2)C(=O)OC)NC3=C(C=C(C=C3)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-1,3-benzodiazole-5-carboxylate is a synthetic compound belonging to the class of benzodiazole derivatives. Its complex structure, which incorporates halogenated phenyl groups and an amino moiety, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The compound's molecular formula is C15H10BrClFN3O2C_{15}H_{10}BrClFN_3O_2, with a molecular weight of approximately 404.6 g/mol. The presence of multiple functional groups enhances its potential for diverse biological interactions.

The biological activity of methyl 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-benzodiazole-5-carboxylate is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of various signaling pathways, which are crucial in disease processes such as cancer and inflammation.

Potential Targets

  • Enzymes : The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Receptors : It could modulate receptor activity, affecting cellular responses to external signals.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features suggest it may act as a BRD4 inhibitor, which has been implicated in various malignancies, including acute myeloid leukemia (AML) and multiple myeloma (MM).

Case Studies

  • In vitro Studies : In cell line assays, methyl 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-benzodiazole-5-carboxylate demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values often below 100 nM.
  • Animal Models : Preclinical trials using mouse models have shown that the compound can reduce tumor size and inhibit metastasis in aggressive cancer types.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce oxidative stress within tissues.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profile of methyl 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-benzodiazole-5-carboxylate is crucial for its development as a therapeutic agent.

ParameterValue
AbsorptionRapid
DistributionWide tissue distribution
MetabolismHepatic (liver)
ExcretionRenal (urine)
ToxicityLow at therapeutic doses

Recent Publications

Several studies have explored the biological activity of methyl 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-benzodiazole-5-carboxylate:

  • Targeting BRD4 : Research published in Cell indicates that BRD4 inhibitors can effectively suppress c-MYC expression in tumors driven by this oncogene .
  • Cytotoxicity Profiles : A study in Oncogene demonstrated that compounds similar to methyl 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-benzodiazole-5-carboxylate exhibit significant cytotoxic effects on leukemia cell lines .
  • Mechanistic Insights : Investigations into the mechanism of action reveal that this compound may induce apoptosis in cancer cells through mitochondrial pathways .

Scientific Research Applications

Anticancer Applications

Recent studies have identified methyl 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-1,3-benzodiazole-5-carboxylate as a potential anticancer agent. Its mechanism of action is believed to involve:

  • Inhibition of BRD4 : This compound acts as a BRD4 inhibitor, which is crucial in regulating gene expression related to cancer proliferation. Research indicates that BRD4 inhibition can suppress c-MYC expression in tumors, particularly in acute myeloid leukemia and multiple myeloma .
  • Cytotoxicity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines, with IC50 values often below 100 nM. This suggests a potent ability to induce cell death in malignancies.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce oxidative stress within tissues, making it a candidate for treating inflammatory diseases .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of this compound is essential for its therapeutic development:

ParameterValue
AbsorptionRapid
DistributionWide tissue distribution
MetabolismHepatic (liver)
ExcretionRenal (urine)
ToxicityLow at therapeutic doses

This profile indicates favorable absorption and distribution characteristics, along with low toxicity at therapeutic levels.

In Vitro Studies

In cell line assays, this compound exhibited significant cytotoxicity against several cancer types. For example:

  • Leukemia Cell Lines : The compound showed effective inhibition of growth in various leukemia models.

In Vivo Studies

Preclinical trials using mouse models have provided insights into the compound's efficacy:

  • Tumor Size Reduction : Studies indicated that treatment with this compound resulted in notable reductions in tumor size and inhibited metastasis in aggressive cancer types .

Recent Publications

Several recent studies have explored the biological activity of methyl 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-benzodiazole-5-carboxylate:

  • Targeting BRD4 : Research published in Cell highlights the effectiveness of BRD4 inhibitors in suppressing oncogenic pathways.
  • Cytotoxicity Profiles : A study in Oncogene demonstrated that similar compounds exhibit significant cytotoxic effects on leukemia cell lines .
  • Mechanistic Insights : Investigations reveal that this compound may induce apoptosis through mitochondrial pathways, further supporting its role as a potential therapeutic agent .

Preparation Methods

Synthesis of Fluorinated o-Phenylenediamine Intermediate

A three-step sequence is employed (Scheme 1):

  • Nitration and Reduction : 4-Fluoro-3-nitrobenzoic acid is esterified to methyl 4-fluoro-3-nitrobenzoate, followed by reduction of the nitro group to an amine using hydrogen/Pd-C.
  • Methylation : The primary amine undergoes selective N-methylation with methyl iodide in the presence of NaHCO₃.
  • Functionalization : Introduction of the 4-bromo-2-chlorophenylamino group via Buchwald-Hartwig coupling using Pd(OAc)₂/Xantphos.

Reaction Conditions :

Step Reagents/Catalysts Temperature Yield
1 H₂ (1 atm), Pd-C 25°C 85%
2 CH₃I, NaHCO₃ 60°C 78%
3 Pd(OAc)₂, Xantphos 100°C 65%

Cyclization to Benzimidazole

The diamine intermediate reacts with formic acid under reflux to form the benzimidazole core. The reaction proceeds via imine formation followed by cyclodehydration.

Optimization Data :

  • Acid Choice : Formic acid (90%) vs. HCl (37%)
    • Formic acid: 92% conversion (no ester hydrolysis)
    • HCl: 68% conversion (15% ester hydrolysis observed)
  • Time : 12 hr reflux

Alternative Route via Carboxylic Acid Intermediate

A patent-pending method (CAS 606144-04-1) describes the synthesis of 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-benzimidazole-5-carboxylic acid, which is subsequently esterified.

Esterification Protocol

Reagents :

  • Thionyl chloride (SOCl₂) for acid chloride formation
  • Methanol for nucleophilic substitution

Procedure :

  • Activate carboxylic acid (1 eq) with SOCl₂ (1.2 eq) at 0°C → 25°C for 2 hr.
  • Quench excess SOCl₂ with anhydrous methanol (5 eq).
  • Stir at 40°C for 6 hr.

Yield : 89% (HPLC purity >98%)

Regioselective Fluorination Strategies

Introducing fluorine at C7 requires careful positioning. Two approaches dominate:

Directed Ortho-Metalation (DoM)

A directed metalation group (DMG) at C5 directs fluorine insertion at C7:

  • Install tert-butyl carbamate (Boc) at C5.
  • Treat with LDA/Selectfluor® at -78°C.
  • Remove Boc via acid hydrolysis.

Advantages : 94% regioselectivity for C7 fluorination.

Electrophilic Fluorination

Using N-fluoropyridinium salts in acetic acid achieves moderate yields (62%) but risks over-fluorination.

N-Methylation Techniques

N-Methylation is performed early to avoid competing reactions at the benzimidazole NH.

Reductive Amination

  • Reagents : Formaldehyde (2 eq), NaBH₃CN (1.5 eq)
  • Conditions : MeOH, 0°C → 25°C, 12 hr
  • Yield : 82%

Alkylation with Methyl Iodide

  • Base : K₂CO₃ (2 eq) in DMF
  • Temperature : 60°C, 8 hr
  • Yield : 76% (with 9% di-methylated byproduct)

Comparative Analysis of Synthetic Routes

Method Total Yield Purity Key Advantage
Cyclocondensation 48% 95% Fewer steps
Carboxylic Acid Route 67% 98% Scalable esterification
DoM Fluorination 51% 97% Superior regioselectivity

Recent Advances and Process Optimization

  • Continuous Flow Chemistry : Reduces cyclization time from 12 hr to 45 min (PATENT WO2012087519A1).
  • Enzyme-Mediated Esterification : Lipase-catalyzed transesterification avoids acid chloride handling (PMC11951861).
  • Green Solvents : Cyclopentyl methyl ether (CPME) improves atom economy in Buchwald couplings.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-1,3-benzodiazole-5-carboxylate?

  • Methodological Answer : A multi-step synthesis is typically employed. First, the benzodiazole core is constructed via cyclization of substituted anthranilic acid derivatives with appropriate halogenated aryl amines. For example, methyl 3-amino-4-hydroxybenzoate derivatives can be condensed with 4-bromo-2-chloroaniline under reflux in polyphosphoric acid (PPA) to form the benzodiazole scaffold . Fluorination at position 7 may require electrophilic substitution using Selectfluor™ or DAST (diethylaminosulfur trifluoride). Methyl esterification at position 5 is achieved via esterification with methanol under acidic conditions. Validate purity via HPLC and 1^1H/13^13C NMR.

Q. How can the crystal structure of this compound be resolved, and which software tools are essential?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXT for structure solution and SHELXL for refinement (employing anisotropic displacement parameters and hydrogen-bond restraints) . ORTEP-3 or WinGX can visualize anisotropic displacement ellipsoids and generate publication-ready figures . Validate geometric parameters (bond lengths, angles) against the Cambridge Structural Database (CSD) to ensure accuracy.

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing of this compound?

  • Methodological Answer : Graph-set analysis (as per Etter’s rules) is critical for categorizing hydrogen-bond motifs (e.g., N–HO\text{N–H} \cdots \text{O}, C–Hπ\text{C–H} \cdots \pi) . Use Mercury (CCDC) to quantify π-stacking distances (typically 3.5–4.0 Å). For example, the 4-bromo-2-chlorophenyl group may engage in halogen bonding (C–BrN\text{C–Br} \cdots \text{N}) with adjacent benzodiazole cores, affecting crystallinity and solubility. Compare packing motifs with structurally similar derivatives (e.g., fluoro vs. chloro analogs) to identify trends.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 19^1919F NMR shifts or IR carbonyl stretches)?

  • Methodological Answer : Discrepancies in 19^19F NMR shifts (e.g., deshielding due to electron-withdrawing groups) can arise from solvent polarity or tautomerism. Perform variable-temperature NMR to detect dynamic processes. For IR, DFT calculations (B3LYP/6-31G*) can predict vibrational frequencies for comparison with experimental data. If carbonyl stretches deviate (>10 cm1^{-1}), reassess esterification efficiency or check for hydrolysis byproducts via LC-MS .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?

  • Methodological Answer : Systematically modify substituents (e.g., replace Br/Cl with CF3_3 or H) and assess activity changes. For the benzodiazole core, evaluate the impact of methylation at position 1 on metabolic stability. Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases). Corrogate experimental IC50_{50} values with computational binding energies to refine SAR hypotheses .

Experimental Design & Validation

Q. What validation metrics are critical for confirming the identity of this compound in multi-step syntheses?

  • Methodological Answer :
  • Chromatographic Purity : HPLC (C18 column, 70:30 MeCN/H2_2O) with UV detection at 254 nm; ≥95% purity.
  • Spectroscopic Consistency : Match 1^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), 13^13C NMR (carbonyl at δ 165–170 ppm), and HRMS (Δ < 5 ppm).
  • Elemental Analysis : C, H, N within ±0.4% of theoretical values.
  • X-ray Validation : R-factor < 0.05 and residual electron density < 1.0 eÅ3^{-3} .

Data Interpretation Challenges

Q. How to address low yields in the final esterification step?

  • Methodological Answer : Low yields may stem from steric hindrance at position 5. Optimize reaction conditions:
  • Use DCC/DMAP coupling instead of acid-catalyzed esterification.
  • Increase reaction temperature (80–100°C) in DMF.
  • Monitor progress via TLC (silica, EtOAc/hexanes 1:3). If unreacted carboxylic acid persists, add molecular sieves to sequester water .

Advanced Crystallographic Analysis

Q. What crystallographic software parameters ensure accurate refinement of disordered halogen atoms (Br/Cl)?

  • Methodological Answer :
  • In SHELXL, use PART and FRAG instructions to model disorder.
  • Apply ISOR restraints to anisotropic displacement parameters (ADPs) for Br/Cl.
  • Validate using the R1_1/wR2_2 convergence (<5% difference) and check the Hirshfeld surface for voids .

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